2-Bromophenyl acetic acid hydrazide
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Overview
Description
2-Bromophenyl acetic acid hydrazide is a chemical compound with the molecular formula C₈H₈BrN₂O₂ and a molecular weight of 229.07 g/mol . It belongs to the class of halogenated compounds and is commonly used in research settings.
Molecular Structure Analysis
The molecular structure of 2-Bromophenyl acetic acid hydrazide consists of a bromophenyl ring , an acetic acid group , and a hydrazide functional group . The bromine atom is attached to the phenyl ring, and the hydrazide group is linked to the acetic acid moiety. The compound’s melting point is 153-160°C .
Scientific Research Applications
Synthesis of Heterocyclic Rings
Organic acid hydrazides and their derivatives, such as 2-Bromophenyl acetic acid hydrazide, are useful synthons for the synthesis of various heterocyclic five, six or seven-membered rings with one or more heteroatoms .
Biological and Pharmacological Applications
These compounds have exhibited excellent biological and pharmacological applications. They can be used as antibacterial agents and pharmaceuticals .
Industrial Applications
In addition to their biological and pharmacological uses, these compounds have also found applications in various industries, such as herbicides .
Proteomics Research
2-Bromophenyl acetic acid hydrazide is used in proteomics research .
Synthesis of 8-Methoxy-2-Tetralone
2-Bromophenylacetic acid has been used as a starting reagent in the synthesis of 8-methoxy-2-tetralone .
Preparation of Di- and Tri-substituted 2-Oxopiperazines
This compound has also been used in the preparation of di- and tri-substituted 2-oxopiperazines on solid support .
Safety and Hazards
properties
IUPAC Name |
N-(2-bromophenyl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)11(10)8-5-3-2-4-7(8)9/h2-5H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDRQQATSGBMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromophenyl acetic acid hydrazide |
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